molecular formula C16H23NO3 B13893602 Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

Cat. No.: B13893602
M. Wt: 277.36 g/mol
InChI Key: ZTAOHROUZKWTRP-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate (CAS 145451-90-7) is a constrained oxazolidine derivative featuring a five-membered 1,3-oxazolidine ring. Key structural attributes include:

  • 3-Benzyl substituent: A phenylmethyl group attached to the nitrogen atom, enhancing lipophilicity and steric bulk.
  • 2-tert-Butyl group: A bulky substituent at the C2 position, contributing to conformational rigidity and stability.
  • Methyl ester: A carboxylate ester at C4, influencing solubility and reactivity.

Oxazolidine derivatives, such as this, are widely used in peptidomimetics and foldamers due to their ability to enforce trans-conformational preferences in peptide backbones .

Properties

IUPAC Name

methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAOHROUZKWTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations centered on:

  • Formation of the oxazolidine ring via cyclization of β-amino alcohol precursors.
  • Introduction of the tert-butyl group to control steric and stereochemical properties.
  • Esterification to install the methyl carboxylate functionality.
  • Benzyl substitution at the 3-position via alkylation or condensation.

The overall synthetic route is designed to ensure stereochemical fidelity at the 2R and 4S positions, often employing chiral auxiliaries or selective catalysts.

Stepwise Preparation Details

Synthesis of β-Amino Alcohol Precursor

The starting point is often a β-amino alcohol bearing the desired chiral centers. For example, phenylglycinol derivatives are commonly used as precursors due to their availability and chiral integrity.

  • Phenylglycinol (250 g, 1.82 mol) is dissolved in ethyl acetate (2.25 L).
  • Sodium bicarbonate (306 g) is added between 20–40 °C, stirred for 15 min.
  • Boc anhydride (477 g, 2.18 mol) is added slowly over 30 min.
  • The reaction mixture is stirred further at 20–40 °C for 30 min.
  • Water (4 L) is added to quench the reaction.

This step introduces protecting groups and sets up the molecule for cyclization.

Oxazolidine Ring Closure

Cyclization is achieved by reacting the β-amino alcohol with an appropriate carbonyl compound (such as benzaldehyde derivatives) under dehydrating conditions to form the oxazolidine ring.

  • The reaction mixture is cooled to 30–45 °C.
  • Neutralization with pyridine (e.g., 3 mL) is performed.
  • Concentration under reduced pressure yields a semi-solid oxazolidine intermediate.
  • Purification by column chromatography (petroleum ether/ethyl acetate) may be applied.

This step forms the 1,3-oxazolidine core with the benzyl substituent at position 3.

Introduction of the tert-Butyl Group

The tert-butyl group at position 2 is introduced via alkylation or by employing tert-butyl-substituted starting materials. The bulky tert-butyl group serves as a chiral auxiliary or steric director to control stereochemistry.

  • Alkylation can be performed using tert-butyl halides or via enolate chemistry.
  • Reaction conditions typically involve strong bases (e.g., sodium hydride) in aprotic solvents (e.g., tetrahydrofuran).
Esterification to Form Methyl Carboxylate

The methyl ester group at position 4 is introduced by esterification of the corresponding acid or acid derivative.

  • Common methods include reaction with methanol under acidic or basic catalysis.
  • Reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) coupling agents facilitate ester formation.
  • Reaction conditions are optimized to avoid racemization and degradation.
Alkylation of Oxazolidine Nitrogen or Carbon

Benzyl substitution at the 3-position is often achieved by alkylation of the oxazolidine nitrogen or carbon with benzyl halides.

  • For example, alkylation with 3-iodobenzyl bromide in tetrahydrofuran at low temperature (-30 °C) with lithium bis(trimethylsilyl)amide as base yields alkylated oxazolidinones in good yields (~72%).
  • This step requires careful temperature control to minimize decomposition and side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
β-Amino alcohol protection Boc anhydride, NaHCO3 20–40 °C Ethyl acetate Stirring 30 min, aqueous workup
Oxazolidine ring closure Pyridine neutralization 30–45 °C Concentration under reduced pressure Semi-solid intermediate, optional chromatography
tert-Butyl alkylation Sodium hydride, tert-butyl halide 0 to room temp THF or DMF Base strength and solvent critical
Esterification Methanol, acid or base catalyst, or DCC Room temp to reflux Methanol or dichloromethane Avoid racemization, monitor by TLC
Benzyl alkylation 3-iodobenzyl bromide, LiHMDS -30 °C THF Yield ~72%, rotamer mixture observed

Purification and Characterization

  • Purification is typically achieved by column chromatography using petroleum ether and ethyl acetate mixtures.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
  • Dynamic NMR studies may be employed to analyze rotameric forms and stereoisomerism.

In-Depth Research Findings and Analysis

Stereochemical Control

The presence of the bulky tert-butyl group at position 2 enforces stereochemical control during ring closure and subsequent transformations. Chiral auxiliaries and enantioselective catalysts (e.g., Evans’ oxazaborolidine catalysts) have been reported to enhance enantiomeric excess in similar oxazolidine syntheses.

Yield and Efficiency

  • Alkylation steps using lithium bis(trimethylsilyl)amide bases give moderate to good yields (~70%).
  • Esterification yields depend on the choice of catalyst and reaction conditions; mild acidic or DCC-mediated coupling is preferred to minimize side reactions.
  • Purification by chromatography is effective but may reduce overall yield.

Alternative Cleavage and Deprotection Methods

  • Potassium trimethylsilanolate has been used effectively for cleavage of oxazolidinone derivatives, offering a one-step alternative to traditional hydrolysis and hydrogenolysis.
  • This method preserves sensitive groups and improves overall synthetic efficiency.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Typical Conditions Yield/Notes
β-Amino alcohol protection Boc protection of phenylglycinol Boc anhydride, NaHCO3 20–40 °C, ethyl acetate High yield, clean reaction
Oxazolidine ring closure Cyclization under dehydrating conditions Pyridine neutralization 30–45 °C, reduced pressure Semi-solid intermediate, chromatography optional
tert-Butyl group introduction Alkylation with tert-butyl halides NaH, tert-butyl halide 0 °C to RT, THF or DMF Requires base and aprotic solvent
Esterification Methyl ester formation Methanol, acid/base or DCC RT to reflux Mild conditions to avoid racemization
Benzyl substitution Alkylation with benzyl halides 3-iodobenzyl bromide, LiHMDS -30 °C, THF 72% yield, rotameric mixtures observed
Cleavage/deprotection (optional) Potassium trimethylsilanolate cleavage KOSiMe3 60–75 °C, THF One-step cleavage, preserves sensitive groups

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine and Related Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name (CAS) Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate (145451-90-7) 3-benzyl, 2-tert-butyl, methyl ester Not available Not available Industrial use; peptidomimetics
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate (144542-43-8) 2-oxo, methyl ester C₅H₇NO₄ 145.11 XLogP3: -0.3; foldamer synthesis
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate (170982-49-7) 3-formyl, 2-tert-butyl, methyl ester C₁₀H₁₇NO₄ 215.25 Reactive formyl group; synthetic intermediate
tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (83056-78-4) Imidazolidine ring, benzyloxycarbonyl C₁₇H₂₂N₂O₅ 334.37 Boiling point: 426.9°C; pharmaceutical intermediates
Methyl (4R)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate (108082-29-7) 2-sulfanylidene, methyl ester C₅H₇NO₃S 161.18 Sulfur-containing; potential thiol reactivity

Key Comparative Analysis

Substituent Effects
  • Lipophilicity : The target compound’s benzyl and tert-butyl groups likely confer higher lipophilicity (inferred logP >1) compared to the oxo derivative (logP -0.3) .
  • Reactivity : The formyl group in CAS 170982-49-7 enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines, unlike the inert benzyl group in the target compound .
Ring System Differences
  • Oxazolidine vs. Imidazolidine : The imidazolidine derivative (CAS 83056-78-4) contains a six-membered ring with two nitrogen atoms, increasing hydrogen-bonding capacity compared to the five-membered oxazolidine ring .
  • Sulfur Substitution : The sulfanylidene group in CAS 108082-29-7 introduces sulfur, which may enhance redox activity or metal coordination compared to oxygen-based analogs .
Stereochemical Considerations
Physical Properties
  • Boiling Points : The imidazolidine derivative (CAS 83056-78-4) exhibits a high boiling point (426.9°C), attributed to its larger molecular weight and polar benzyloxycarbonyl group .
  • Solubility : The hydroxyl group in the target compound’s 4-substituent may improve aqueous solubility compared to purely hydrophobic analogs like CAS 170982-49-7 .

Biological Activity

Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate is a compound belonging to the oxazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H23NO3C_{16}H_{23}NO_3 and a molecular weight of approximately 291.35 g/mol. The compound features a unique oxazolidine ring structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₃NO₃
Molecular Weight291.35 g/mol
CAS Number145451-89-4

Antibacterial Activity

Research indicates that compounds within the oxazolidine class exhibit significant antibacterial properties. A study highlighted that derivatives of oxazolidines demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. For instance, modifications to the oxazolidine structure can enhance activity against resistant strains like Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 1–5 µg/mL, suggesting potent antibacterial effects at low concentrations .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that certain oxazolidines can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to programmed cell death. For example, a derivative with a similar structure was noted for its ability to inhibit cell proliferation in various cancer models .

Case Studies

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial efficacy of this compound against resistant bacterial strains.
    • Methodology : Agar diffusion method was employed to determine the zone of inhibition.
    • Results : The compound exhibited significant inhibition against S. aureus with an MIC of 3 µg/mL.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : The compound showed a dose-dependent decrease in viability with an IC50 value of 15 µg/mL against breast cancer cells.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate?

  • Methodological Answer : The compound is synthesized via hydroxyalkylation of lithium enolates derived from oxazolidinones. A robust protocol involves generating the enolate with lithium hexamethyldisilazanide (LHMDS) in THF at −75°C, followed by reaction with aldehydes (yields >80%, diastereoselectivity >98%) . For derivatives, refluxing in toluene with n-butyl isocyanate (1.2 eq) for 24 hours under nitrogen achieves cyclization, followed by silica gel column chromatography (hexanes/EtOAc) for purification .
  • Key Data :
StepReagent/ConditionYieldDiastereoselectivityReference
Enolate formationLHMDS, THF, −75°C>80%>98%
CyclizationToluene, reflux, 24h54%N/A

Q. How can the stereochemical outcome of oxazolidine derivatives be validated experimentally?

  • Methodological Answer : Diastereomeric ratios are determined via 1H NMR^1 \text{H NMR} analysis of crude reaction mixtures. For inseparable diastereomers (e.g., cis/trans ratios of 1.4:1), NOESY spectroscopy identifies spatial correlations between the tert-butyl group and adjacent protons, confirming stereochemistry . X-ray crystallography using SHELXL software refines structural parameters, resolving ambiguities in bond angles and torsional constraints .

Q. What analytical techniques are critical for characterizing the oxazolidine core?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include C=O stretches at 1753–1700 cm1^{-1} and N–H/O–H vibrations at 3358 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 182.2200 g/mol for related esters) .
  • Chromatography : Chiral stationary phases (e.g., Chiraspher®) resolve enantiomers, with thermal racemization (reflux in acetonitrile) recycling undesired stereoisomers .

Advanced Research Questions

Q. How does the oxazolidine scaffold influence conformational rigidity in peptidomimetics?

  • Methodological Answer : The 1,3-oxazolidine-4-carboxylate enforces a trans conformation of the pseudo-peptide bond due to its cyclic carbonyl constraint. This rigidity is validated via X-ray structures and computational models (e.g., QSPR/QSAR), which predict reduced entropy in folding compared to proline analogs. Applications include foldamer design and β-turn stabilization in bioactive peptides .

Q. What computational strategies predict the reactivity of tert-butyl-substituted oxazolidines in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model steric effects of the tert-butyl group on transition states. For example, the bulky substituent directs nucleophilic attack to the less hindered C4 position. Molecular docking (AutoDock Vina) further evaluates binding affinities in enzyme inhibition studies .

Q. How can contradictory diastereoselectivity data in hydroxyalkylation reactions be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and temperature effects. For instance, THF at −75°C favors threo selectivity (>98%), while polar aprotic solvents (e.g., DMF) may invert stereochemical outcomes. Systematic variation of reaction parameters (see table below) and cross-validation via 1H NMR^1 \text{H NMR}/X-ray crystallography isolate contributing factors .
  • Data Table :
SolventTemp (°C)DiastereoselectivityMajor Product
THF−75>98% threo(3R,4S)
DMF2560:40 erythro:threoMixture

Research Gaps and Future Directions

  • Stereochemical Control : Develop catalytic asymmetric methods to bypass chromatographic resolution .
  • Biomedical Applications : Evaluate cytotoxicity and pharmacokinetics of oxazolidine-based peptidomimetics in vitro .
  • Machine Learning : Train neural networks on reaction datasets (e.g., CC-DPS) to predict optimal synthetic routes .

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